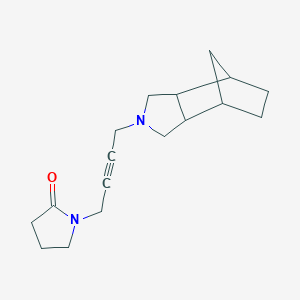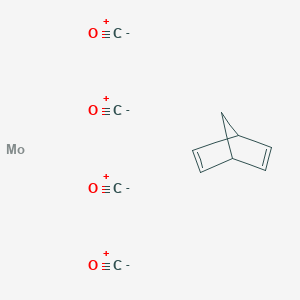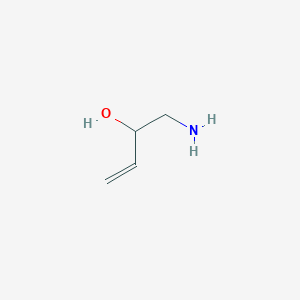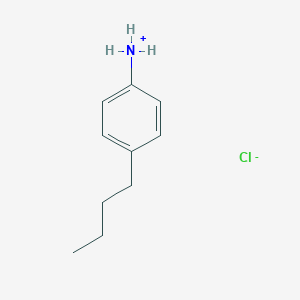
4-Butylanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylanilinium chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is a quaternary ammonium salt that is derived from aniline, which is a widely used chemical in the production of various organic compounds.
Mechanism Of Action
The mechanism of action of 4-Butylanilinium chloride is not well understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It has also been suggested that it may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells and Alzheimer's disease.
Biochemical And Physiological Effects
4-Butylanilinium chloride has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it may cause irritation to the skin and eyes, and inhalation of its vapors may cause respiratory irritation. It is important to handle this compound with care and use appropriate safety measures.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Butylanilinium chloride in laboratory experiments is its high yield and ease of synthesis. It is also relatively inexpensive compared to other organic compounds. However, one of the limitations of using this compound is its limited solubility in water, which may affect its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Butylanilinium chloride. One of the areas that require further investigation is its mechanism of action, which is not well understood. Additionally, more research is needed to explore its potential applications in the treatment of cancer and Alzheimer's disease. Furthermore, the synthesis of new derivatives of 4-Butylanilinium chloride may lead to the discovery of new compounds with improved properties and applications.
Conclusion
In conclusion, 4-Butylanilinium chloride is a chemical compound with significant potential applications in various fields of science. Its synthesis method is simple and efficient, and it has been extensively studied for its potential use as a catalyst in organic synthesis, as an antibacterial and antifungal agent in medicinal chemistry, and as a precursor for the synthesis of various materials in material science. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of 4-Butylanilinium chloride involves the reaction of aniline with butyl chloride in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained by precipitation with water. This method is simple and efficient, and the yield of the product is high.
Scientific Research Applications
4-Butylanilinium chloride has been extensively studied for its potential applications in various fields of science. In organic synthesis, it can be used as a catalyst for various reactions such as Michael addition, aldol condensation, and Knoevenagel condensation. It has also been used in the synthesis of various organic compounds such as quinolines, benzimidazoles, and pyrimidines.
In medicinal chemistry, 4-Butylanilinium chloride has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. In material science, it can be used as a precursor for the synthesis of various materials such as metal-organic frameworks and coordination polymers.
properties
CAS RN |
13478-63-2 |
|---|---|
Product Name |
4-Butylanilinium chloride |
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(4-butylphenyl)azanium;chloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h5-8H,2-4,11H2,1H3;1H |
InChI Key |
KGVOSBWDKAXACO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |
Other CAS RN |
13478-63-2 |
synonyms |
4-butylanilinium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



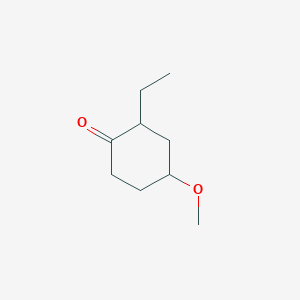
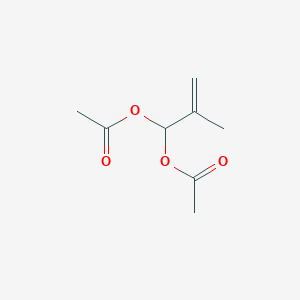
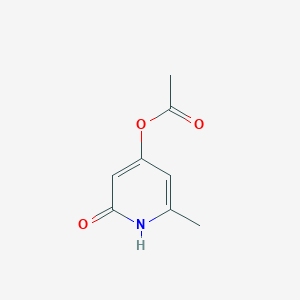

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
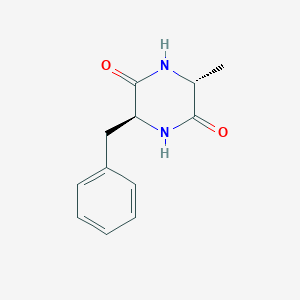
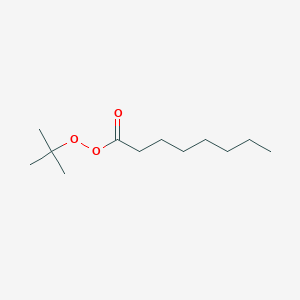

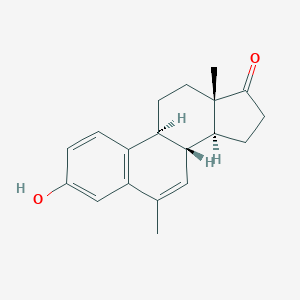
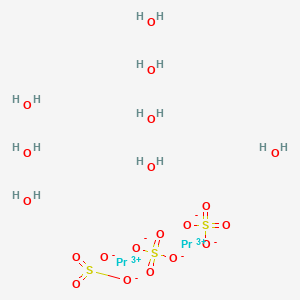
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
